molecular formula C7H10O3 B071329 4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one CAS No. 176045-41-3

4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one

Cat. No.: B071329
CAS No.: 176045-41-3
M. Wt: 142.15 g/mol
InChI Key: CWNADINXLORNTD-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxymethyl, methyl, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one can be achieved through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one is reacted with formaldehyde in the presence of a phosphine catalyst such as tributylphosphine or dimethylphenylphosphine. This reaction typically proceeds under mild conditions and yields the desired product efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Chlorides or other substituted derivatives.

Scientific Research Applications

4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one involves its interaction with various molecular targets. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one is unique due to the presence of both hydroxymethyl and hydroxy groups on a cyclopentene ring, which imparts distinct reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

176045-41-3

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

4-hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C7H10O3/c1-4-5(3-8)7(10)2-6(4)9/h6,8-9H,2-3H2,1H3

InChI Key

CWNADINXLORNTD-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CC1O)CO

Canonical SMILES

CC1=C(C(=O)CC1O)CO

Synonyms

2-Cyclopenten-1-one, 4-hydroxy-2-(hydroxymethyl)-3-methyl- (9CI)

Origin of Product

United States

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